4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group and a tetrahydrobenzothiazole group . The benzamide group is a common motif in pharmaceutical chemistry, known for its wide range of biological activities . The tetrahydrobenzothiazole group is a bicyclic system containing a sulfur and nitrogen atom, which is also found in various bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form the amide bond . The tetrahydrobenzothiazole group can be synthesized from cyclization reactions involving a suitable precursor .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the heterocyclic ring. Amides are generally stable but can undergo hydrolysis under acidic or basic conditions. The heterocyclic ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the fluorine atom might increase the compound’s stability and lipophilicity .Scientific Research Applications
Nonlinear Optical Properties and Coordination Networks : A study by Liao et al. (2013) synthesized tetrazolate-yl acylamide tectons, including compounds similar to 4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. These compounds were combined with cadmium dichloride to form crystalline coordination networks. The research focused on the effects of substituents in tetrazole-yl acylamide tectons on the structural topologies and nonlinear optical properties of these coordination networks (Liao et al., 2013).
Antimicrobial Activity : Jagtap et al. (2010) discussed the synthesis of novel compounds containing fluoro-substituted benzothiazoles, which were evaluated for their antimicrobial properties. This study highlights the potential use of such compounds in developing new antimicrobial agents (Jagtap et al., 2010).
Synthesis and Pharmacological Screening : Raparla et al. (2013) synthesized derivatives of 6-fluorobenzothiazole, which were tested for their antimicrobial and antioxidant activities. This research demonstrates the broader scope of pharmacological applications of fluoro-benzothiazole compounds (Raparla et al., 2013).
Fluorescence Study : Mahadevan et al. (2014) explored the synthesis and fluorescence efficiency of derivatives of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones, which includes compounds structurally similar to the one . These compounds were found to emit blue light, indicating potential applications in fluorescence-based technologies (Mahadevan et al., 2014).
Crystal Structure and Molecular Packing : A study by Sagar et al. (2018) synthesized and characterized N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, closely related to the compound . The study focused on the molecular conformations and modes of supramolecular aggregation of these compounds, contributing to the understanding of their crystal structures (Sagar et al., 2018).
Chemical Reactions and Synthesis Methods : The study by Hai (2007) presents a novel method for synthesizing a related compound, demonstrating the evolving techniques in chemical synthesis and potential industrial applications of these methods (Hai, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMFYCMUEJGIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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